![molecular formula C19H19NO2 B3009781 6-氨基-2-[4-(叔丁基)苯基]色满-4-酮 CAS No. 923163-67-1](/img/structure/B3009781.png)

6-氨基-2-[4-(叔丁基)苯基]色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

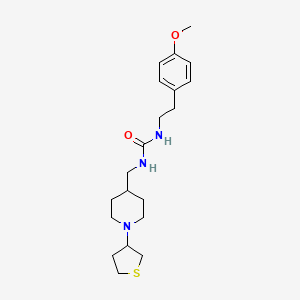

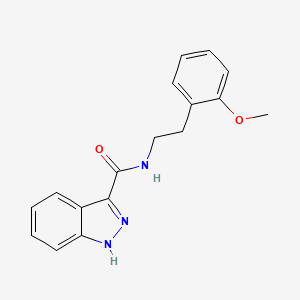

6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one , also known as chromanone , is a heterobicyclic compound. Structurally, it consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a double bond between C-2 and C-3 distinguishes it from chromone, but it shares similarities with chromane, chromene, and chromenone. Chromanone serves as a crucial building block in medicinal chemistry, facilitating the design and synthesis of novel lead compounds .

Molecular Structure Analysis

The molecular formula of chromanone is C~17~H~15~NO~2~ . Its structure includes a chromen-4-one core with an amino group (NH~2~) at position 6 and a tert-butyl group (t-Bu) attached to the phenyl ring. The arrangement of atoms and bonds within the chromanone scaffold significantly influences its biological activities .

Chemical Reactions Analysis

科学研究应用

- Biologically Active Derivatives : Researchers have explored the synthesis of biologically active compounds using this chromenone scaffold. For instance, it serves as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used in the synthesis of 2-(pyridyl)benzoxazole derivatives .

- Hydrophobic Organocatalysts : Prolinamide phenols derived from this compound act as efficient hydrophobic organocatalysts for direct asymmetric aldol reactions of aldehydes and ketones in water .

- Polymerization : Electrochemical or chemical oxidative polymerization of 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one yields poly(2-amino-4-tert-butylphenol) (poly(2A-4TBP)). This polymer has potential applications in materials science and coatings .

- Uranyl Salophene Derivatives : The compound’s key intermediate, N-(2-hydroxy-4-tert-butylphenyl)acetamide, is used to prepare uranylsalophene derivatives. These derivatives serve as selective receptors in anion-sensitive membrane sensors .

- Catalytic Applications : Although not directly reported for this compound, related phenolic derivatives have been explored in catalysis. For example, 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol has been used in catalytic protodeboronation reactions .

Organic Synthesis and Medicinal Chemistry

Materials Science and Polymer Chemistry

Analytical Chemistry and Sensors

Catalysis and Protodeboronation

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Result of Action

Similar compounds have been known to exert anti-inflammatory and antioxidant effects .

属性

IUPAC Name |

6-amino-2-(4-tert-butylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)13-6-4-12(5-7-13)18-11-16(21)15-10-14(20)8-9-17(15)22-18/h4-11H,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGGRCZTJRTFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)

![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

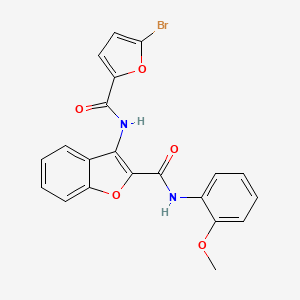

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)